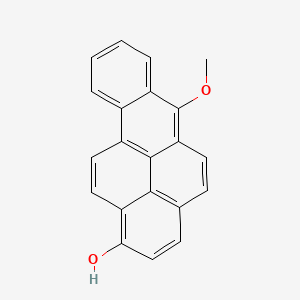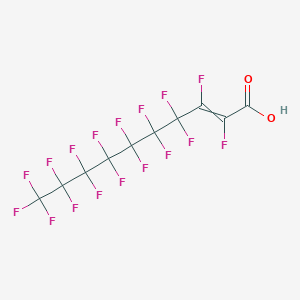
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one is an organophosphorus compound with a unique structure that includes a chloroethoxy group and a dioxaphosphepan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one typically involves the reaction of diethylene glycol with hydrogen chloride in the presence of a suitable solvent such as aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons . Another method involves reacting ethylene oxide with ethylene chlorohydrin in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. One approach involves the use of metaboric acid anhydride and thionyl chloride to produce intermediates, which are then hydrolyzed to obtain the final product . This method is advantageous due to its high yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid.
Substitution: It can undergo nucleophilic substitution reactions, where the chloroethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and bases like potassium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with nitric acid yields 2-(2-chloroethoxy)acetic acid .
Aplicaciones Científicas De Investigación
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one involves its interaction with molecular targets through its chloroethoxy group. This group can undergo nucleophilic substitution, leading to the formation of new compounds with different properties . The pathways involved in these reactions are primarily dependent on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloroethoxy)ethanol: This compound is structurally similar and is used in similar applications, such as the synthesis of pharmaceutical intermediates.
Bis(2-chloroethyl) ether: Another related compound, used in the synthesis of various organic compounds.
Uniqueness
2-(2-Chloroethoxy)-1,4,2lambda~5~-dioxaphosphepan-2-one is unique due to its dioxaphosphepan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific reactivity is required.
Propiedades
Número CAS |
74858-28-9 |
|---|---|
Fórmula molecular |
C6H12ClO4P |
Peso molecular |
214.58 g/mol |
Nombre IUPAC |
2-(2-chloroethoxy)-1,4,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C6H12ClO4P/c7-2-5-11-12(8)6-9-3-1-4-10-12/h1-6H2 |
Clave InChI |
RRQNIMGIUKZOKP-UHFFFAOYSA-N |
SMILES canónico |
C1COCP(=O)(OC1)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


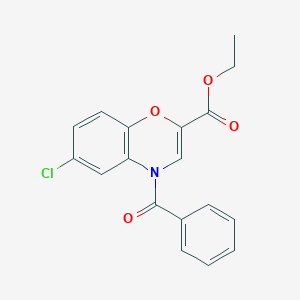

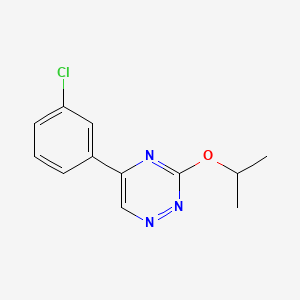
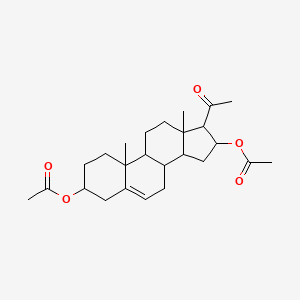
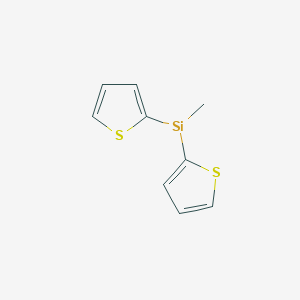
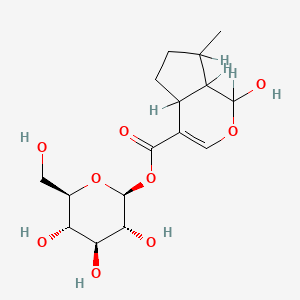
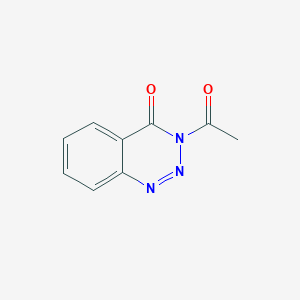
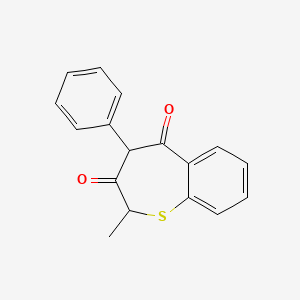
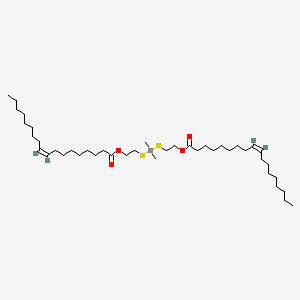
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B14456125.png)
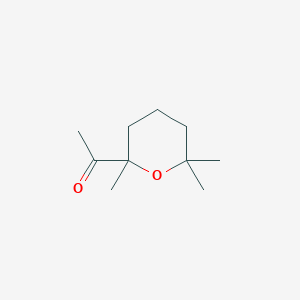
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)
